Cas no 1086392-01-9 (2-methyl-4-tetrahydropyran-4-yl-aniline)

2-methyl-4-tetrahydropyran-4-yl-aniline 化学的及び物理的性質
名前と識別子
-
- 2-methyl-4-tetrahydropyran-4-yl-aniline
- 2-Methyl-4-(tetrahydro-pyran-4-yl)-phenylamine
- AKOS006325887
- CS-0342619
- SB30543
- 2-methyl-4-(oxan-4-yl)aniline
- 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)aniline
- MFCD11506018
- 1086392-01-9
- DB-324036
- SCHEMBL17374756
-
- MDL: MFCD11506018
- インチ: InChI=1S/C12H17NO/c1-9-8-11(2-3-12(9)13)10-4-6-14-7-5-10/h2-3,8,10H,4-7,13H2,1H3
- InChIKey: CVHHFBNIHGNLKQ-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=CC=C1N)C2CCOCC2
計算された属性
- せいみつぶんしりょう: 191.131014166g/mol
- どういたいしつりょう: 191.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 35.2Ų
2-methyl-4-tetrahydropyran-4-yl-aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB530000-1 g |
2-Methyl-4-(tetrahydro-2H-pyran-4-yl)aniline |
1086392-01-9 | 1g |
€1,414.60 | 2023-01-07 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0567-1g |
2-Methyl-4-(tetrahydro-pyran-4-yl)-phenylamine |
1086392-01-9 | 96% | 1g |
6767.38CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0567-100mg |
2-Methyl-4-(tetrahydro-pyran-4-yl)-phenylamine |
1086392-01-9 | 96% | 100mg |
1509.52CNY | 2021-05-08 | |
eNovation Chemicals LLC | D967540-5g |
2-Methyl-4-(tetrahydro-pyran-4-yl)-phenylamine |
1086392-01-9 | 95% | 5g |
$3355 | 2024-07-28 | |
eNovation Chemicals LLC | D967540-500mg |
2-Methyl-4-(tetrahydro-pyran-4-yl)-phenylamine |
1086392-01-9 | 95% | 500mg |
$500 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0567-5g |
2-Methyl-4-(tetrahydro-pyran-4-yl)-phenylamine |
1086392-01-9 | 96% | 5g |
25424.31CNY | 2021-05-08 | |
abcr | AB530000-250mg |
2-Methyl-4-(tetrahydro-2H-pyran-4-yl)aniline; . |
1086392-01-9 | 250mg |
€503.40 | 2025-02-20 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0567-500mg |
2-Methyl-4-(tetrahydro-pyran-4-yl)-phenylamine |
1086392-01-9 | 96% | 500mg |
¥3926.03 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0567-5g |
2-Methyl-4-(tetrahydro-pyran-4-yl)-phenylamine |
1086392-01-9 | 96% | 5g |
¥26214.33 | 2025-01-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1413289-5g |
2-Methyl-4-(tetrahydro-pyran-4-yl)-phenylamine |
1086392-01-9 | 95+% | 5g |
¥39225.00 | 2024-08-09 |
2-methyl-4-tetrahydropyran-4-yl-aniline 関連文献
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
2-methyl-4-tetrahydropyran-4-yl-anilineに関する追加情報
Professional Introduction to 2-methyl-4-tetrahydropyran-4-yl-aniline (CAS No. 1086392-01-9) in Modern Chemical and Pharmaceutical Research
2-methyl-4-tetrahydropyran-4-yl-aniline, identified by the chemical registration number CAS No. 1086392-01-9, represents a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its fused tetrahydropyran ring and aniline substituent, has garnered attention due to its structural versatility and potential biological activity. The integration of the tetrahydropyran scaffold with the aromatic aniline moiety creates a unique pharmacophore that is of interest for developing novel therapeutic agents.
The structural motif of 2-methyl-4-tetrahydropyran-4-yl-aniline is particularly noteworthy for its ability to modulate biological pathways through various mechanisms. The tetrahydropyran ring, a saturated heterocycle, contributes to the compound's lipophilicity and metabolic stability, while the aniline group introduces basicity and potential hydrogen bonding capabilities. Such features are often exploited in medicinal chemistry to enhance binding affinity and selectivity towards biological targets.
In recent years, there has been a surge in research focusing on heterocyclic compounds as pharmacological scaffolds. Among these, derivatives of tetrahydropyran have shown promise in multiple therapeutic areas, including central nervous system disorders, inflammation, and cancer. The aniline moiety, a well-documented pharmacophore in drug discovery, further amplifies the potential of 2-methyl-4-tetrahydropyran-4-yl-aniline as a lead compound for further development.
One of the most compelling aspects of 2-methyl-4-tetrahydropyran-4-yl-aniline is its synthetic accessibility. The presence of both the tetrahydropyran and aniline functional groups provides chemists with a rich palette of synthetic strategies to modify and derivatize the core structure. This flexibility has enabled researchers to explore diverse analogues with tailored properties, facilitating high-throughput screening and structure-activity relationship (SAR) studies.
The pharmaceutical industry has increasingly recognized the importance of computational chemistry in accelerating drug discovery pipelines. Molecular modeling techniques have been employed to predict the binding modes of 2-methyl-4-tetrahydropyran-4-yl-aniline with various protein targets. These studies have revealed that the compound can interact with enzymes and receptors involved in critical biological processes, suggesting its potential as a therapeutic intervention.
Furthermore, recent advancements in biocatalysis have opened new avenues for the synthesis of complex heterocyclic molecules like 2-methyl-4-tetrahydropyran-4-yl-aniline. Enzymatic approaches offer sustainable and efficient pathways for constructing intricate scaffolds while minimizing waste generation. This aligns with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.
The biological activity of 2-methyl-4-tetrahydropyran-4-yl-aniline has been explored in several preclinical studies. Initial findings indicate that the compound exhibits inhibitory effects on certain kinases and transcription factors implicated in diseases such as cancer and neurodegeneration. These results are particularly exciting given the unmet medical needs associated with these conditions.
Another area of interest is the role of tetrahydropyran derivatives in modulating neurotransmitter systems. The lipophilic nature of these compounds makes them candidates for crossing the blood-brain barrier, which is essential for treating central nervous system disorders. Preliminary data suggest that analogues related to 2-methyl-4-tetrahydropyran-4-yl-aniline may have potential applications in managing cognitive impairments and mood disorders.
The development of novel drug candidates often involves optimizing physicochemical properties such as solubility, permeability, and metabolic stability. Computational tools have been instrumental in predicting these properties for 2-methyl-4-tetrahydropyran-4-yl-aniline, allowing for rational design modifications to enhance drug-like characteristics. This interdisciplinary approach underscores the synergy between organic chemistry, computational biology, and pharmacology.
In conclusion, 2-methyl-4-tetrahydropyran-4-yl-aniline (CAS No. 1086392-01-9) stands out as a promising scaffold in pharmaceutical research due to its unique structural features and potential biological activities. The combination of synthetic accessibility, computational predictability, and preliminary biological data positions this compound as a valuable asset for further exploration. As research continues to uncover new therapeutic targets and innovative synthetic methodologies, compounds like 2-methyl-4-tetrahydropyran-4-y lanil ine will undoubtedly play a pivotal role in shaping future drug discovery efforts.
1086392-01-9 (2-methyl-4-tetrahydropyran-4-yl-aniline) 関連製品
- 62071-40-3(4-(oxan-4-yl)aniline)
- 1021218-50-7(1-{2,4-dihydroxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl}-2-phenylethan-1-one)
- 861393-64-8(2-ethylpyridin-3-amine)
- 402944-69-8(2-(2-naphthylmethylsulfanyl)-1H-benzimidazole)
- 2034513-37-4(N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl-1,2-oxazole-5-carboxamide)
- 5936-73-2(azepan-2-ol)
- 24242-17-9(5-(aminocarbonyl)-3-Pyridinecarboxylic acid)
- 1287223-84-0(N-butyl-2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide)
- 640-87-9(17a-Hydroxy-11-deoxycorticosterone-21-acetate)
- 1218043-68-5(rac-(1R,2R)-2-2-(propan-2-yloxy)phenylcyclopropane-1-carboxylic acid)
